

# In-Depth Technical Guide to Fmoc-Leucine and its $^{13}\text{C}$ -Labeled Isotopologues

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## Compound of Interest

Compound Name: *Fmoc-leucine- $^{13}\text{C}$*

Cat. No.: *B1591251*

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This technical guide provides essential information on the molecular properties of Fmoc-L-leucine and its stable isotope-labeled counterpart, Fmoc-L-leucine- $^{13}\text{C}$ . This information is critical for researchers and scientists in the fields of peptide synthesis, proteomics, and drug development who utilize these compounds as building blocks for creating precisely labeled peptides for use in quantitative mass spectrometry and NMR studies.

## Molecular Properties and Isotopic Labeling

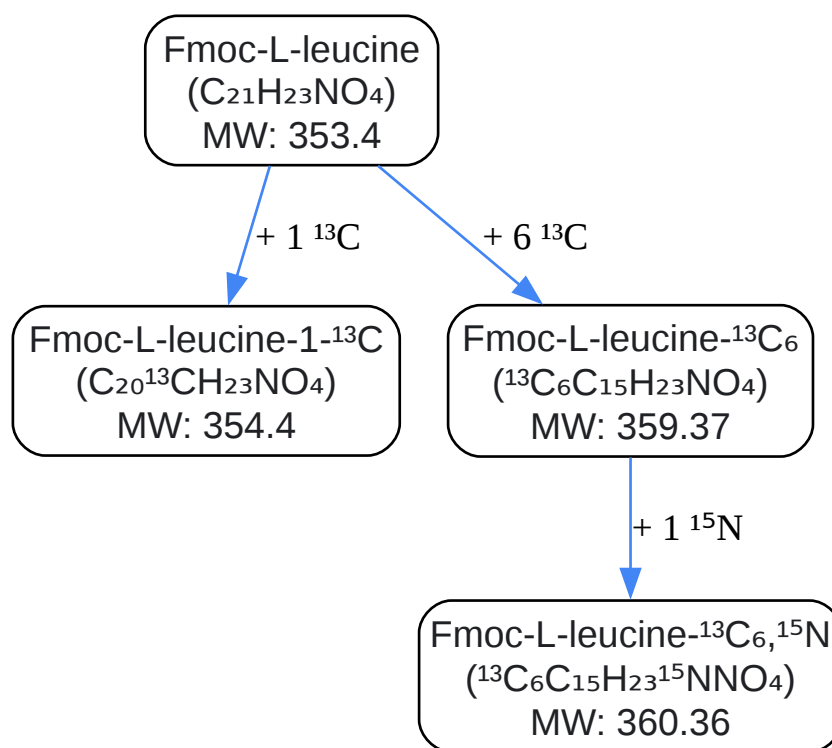
N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is a derivative of the amino acid leucine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.<sup>[1][2][3]</sup> This protecting group is instrumental in solid-phase peptide synthesis. For advanced applications, particularly in quantitative proteomics, stable isotope-labeled versions of Fmoc-leucine are employed. The incorporation of carbon-13 ( $^{13}\text{C}$ ) isotopes results in a defined mass shift, enabling differentiation and quantification of peptides in complex biological samples.

The following table summarizes the molecular formula and weight of the standard, unlabeled Fmoc-L-leucine, as well as its commonly available  $^{13}\text{C}$ -labeled isotopologues.

Compound	Molecular Formula	Number of $^{13}\text{C}$ Atoms	Molecular Weight ( g/mol )
Fmoc-L-leucine	$\text{C}_{21}\text{H}_{23}\text{NO}_4$ <sup>[1][2][3][4]</sup>	0	353.4 <sup>[1][2][4]</sup>
Fmoc-L-leucine-1- $^{13}\text{C}$	$\text{C}_{20}^{13}\text{CH}_{23}\text{NO}_4$	1	354.4 <sup>[5][6]</sup>
Fmoc-L-leucine- $^{13}\text{C}_6$	$^{13}\text{C}_6\text{C}_{15}\text{H}_{23}\text{NO}_4$	6	359.37 <sup>[7]</sup>
Fmoc-L-leucine- $^{13}\text{C}_6,^{15}\text{N}$	$^{13}\text{C}_6\text{C}_{15}\text{H}_{23}^{15}\text{NNO}_4$	6	360.36 <sup>[8]</sup>

## Logical Relationship of Isotopic Labeling

The diagram below illustrates the relationship between the unlabeled Fmoc-L-leucine and its isotopically labeled forms. The introduction of heavier isotopes results in a corresponding increase in the overall molecular weight of the compound.



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Isotopic Labeling of Fmoc-L-leucine

## Experimental Protocols

The determination of the molecular weight of these compounds is typically achieved through mass spectrometry. A detailed experimental protocol for this analysis is outlined below.

### Mass Spectrometry Protocol for Molecular Weight Determination

Objective: To accurately determine the molecular weight of Fmoc-L-leucine and its  $^{13}\text{C}$ -labeled isotopologues.

Materials:

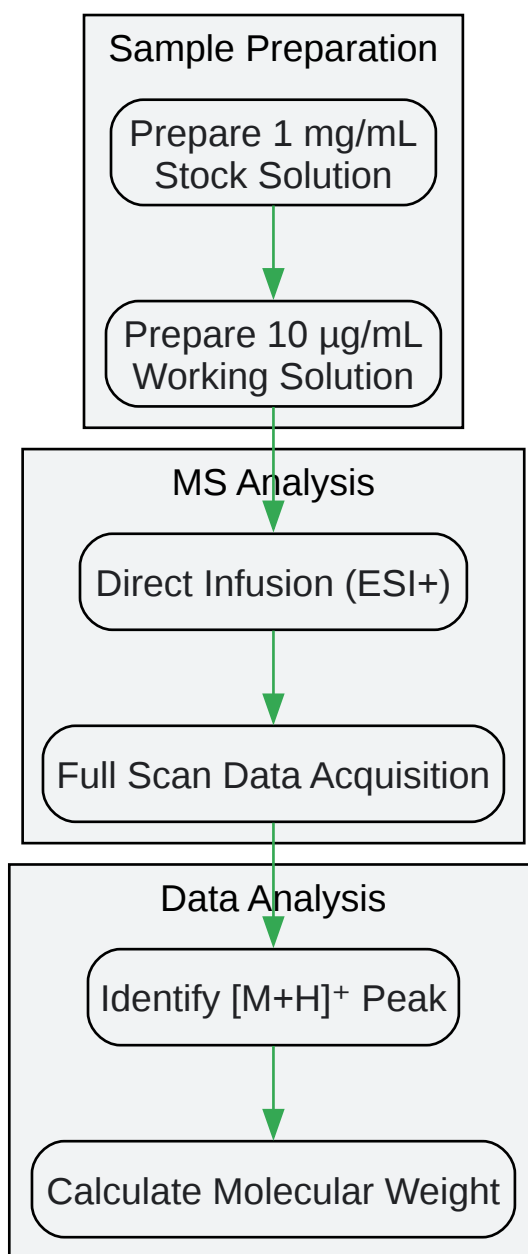
- Fmoc-L-leucine or its  $^{13}\text{C}$ -labeled analogue
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

- Sample Preparation:
  - Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
  - From the stock solution, prepare a working solution of 10  $\mu\text{g/mL}$  by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid.
- Mass Spectrometry Analysis:
  - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  - Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10  $\mu\text{L/min}$ .

- Mass Range: Scan a mass-to-charge ( $m/z$ ) range that encompasses the expected molecular ion (e.g.,  $m/z$  100-500).
- Data Acquisition: Acquire data in full scan mode. The protonated molecule  $[M+H]^+$  will be the primary ion observed.
- Data Analysis:
  - Identify the peak corresponding to the  $[M+H]^+$  ion.
  - The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed  $m/z$  value of the  $[M+H]^+$  peak.
  - For isotopically labeled compounds, the observed mass will be shifted by approximately 1.003 Da for each  $^{13}\text{C}$  atom and approximately 0.997 Da for each  $^{15}\text{N}$  atom compared to the unlabeled compound.

The workflow for this experimental protocol is visualized in the following diagram.



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### Mass Spectrometry Workflow

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